1H-吡咯-2,5-二甲酰胺

描述

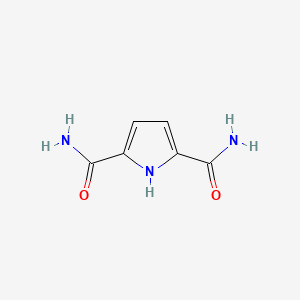

1H-Pyrrole-2,5-dicarboxamide (PDC) is an organic compound that has been used for various scientific research applications. It is an aromatic heterocyclic compound and is composed of a pyrrole ring with two carboxamide groups. PDC has been used as a building block in the synthesis of other compounds, such as peptides, amino acids and other organic molecules. It is also used in the production of pharmaceuticals, dyes, and other chemicals.

科学研究应用

合成化学应用

1H-吡咯-2,5-二甲酰胺衍生物是合成复杂杂环化合物的关键中间体。例如,杂化催化剂已被用于合成 5H-吡喃并[2,3-d]嘧啶骨架,由于其广泛的合成应用和生物利用度,这些骨架对医药和制药行业至关重要。Parmar、Vala 和 Patel (2023 年) 的综述重点介绍了使用各种催化剂(包括有机催化剂、金属催化剂和纳米催化剂)通过一锅多组分反应开发取代的吡喃并[2,3-d]嘧啶-2-酮衍生物,强调了这些合成中结构挑战和催化剂可回收性的重要性 (Parmar、Vala 和 Patel,2023 年).

材料科学与纳米技术

吡咯衍生物融入二酮吡咯吡咯 (DPP) 中展示了它们在材料科学中的重要性,特别是对于开发高质量颜料和电子器件。Grzybowski 和 Gryko (2015 年) 的综述讨论了 DPP 作为场效应晶体管、体异质结太阳能电池和染料敏化太阳能电池中广泛使用的染料的演变。他们的研究强调了 DPP 的结构与其光学特性之间的相关性,展示了在荧光成像和设计具有增强光学特性的新材料中进一步应用的潜力 (Grzybowski 和 Gryko,2015 年).

药物化学与药物发现

在药物化学中,吡咯基化合物因其生物活性特性和靶向选择性而受到探索。Li Petri 等人 (2020 年) 的综述重点关注了 2015 年至 2019 年间报道的具有抗癌、抗菌和抗病毒活性的吡咯及其杂环稠合衍生物。这项工作突出了吡咯核作为药物发现中药效基团单元的重要性,展示了吡咯衍生物在开发具有特定靶向选择性的新治疗剂方面的多功能性 (Li Petri 等人,2020 年).

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 1H-Pyrrole-2,5-dicarboxamide may also interact with various biological targets.

Mode of Action

Based on the properties of structurally similar compounds, it can be inferred that 1h-pyrrole-2,5-dicarboxamide may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular processes .

Biochemical Pathways

It’s worth noting that indole derivatives, which share some structural similarities with 1h-pyrrole-2,5-dicarboxamide, have been found to possess various biological activities, suggesting that 1h-pyrrole-2,5-dicarboxamide may also affect multiple biochemical pathways .

Pharmacokinetics

The molecular weight of 1h-pyrrole-2,5-dicarboxamide is 11011 , which is within the range generally considered favorable for good bioavailability.

Result of Action

It has been reported that 1h-pyrrole-2,5-dicarboxamide isolated from an endophytic fungus acts as a quorum sensing inhibitor and antibiotic accelerant against pseudomonas aeruginosa .

生化分析

Biochemical Properties

1H-Pyrrole-2,5-dicarboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form complexes with metal ions, which can influence its biochemical activity. For instance, it can bind to enzymes such as metalloproteases, altering their activity. Additionally, 1H-Pyrrole-2,5-dicarboxamide can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and stability .

Cellular Effects

1H-Pyrrole-2,5-dicarboxamide has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can also impact gene expression by interacting with transcription factors and influencing their binding to DNA. Furthermore, 1H-Pyrrole-2,5-dicarboxamide can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

The molecular mechanism of 1H-Pyrrole-2,5-dicarboxamide involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity. For example, it can inhibit the activity of certain proteases by binding to their active sites. Additionally, 1H-Pyrrole-2,5-dicarboxamide can influence gene expression by binding to transcription factors and altering their ability to regulate target genes. These interactions can lead to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrrole-2,5-dicarboxamide can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 1H-Pyrrole-2,5-dicarboxamide can degrade under certain conditions, leading to a decrease in its activity. Additionally, long-term exposure to 1H-Pyrrole-2,5-dicarboxamide can result in changes in cellular function, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1H-Pyrrole-2,5-dicarboxamide can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, 1H-Pyrrole-2,5-dicarboxamide can exhibit toxic or adverse effects, such as cell death or tissue damage. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

1H-Pyrrole-2,5-dicarboxamide is involved in various metabolic pathways. It can interact with enzymes such as oxidoreductases and transferases, influencing metabolic flux and the levels of metabolites. For example, 1H-Pyrrole-2,5-dicarboxamide can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions .

Transport and Distribution

Within cells and tissues, 1H-Pyrrole-2,5-dicarboxamide is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and distributed to various cellular compartments. The localization and accumulation of 1H-Pyrrole-2,5-dicarboxamide can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of 1H-Pyrrole-2,5-dicarboxamide is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 1H-Pyrrole-2,5-dicarboxamide can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, it can be targeted to the mitochondria, affecting cellular metabolism and energy production.

属性

IUPAC Name |

1H-pyrrole-2,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-5(10)3-1-2-4(9-3)6(8)11/h1-2,9H,(H2,7,10)(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIPNKZUNZIMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90616396 | |

| Record name | 1H-Pyrrole-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719278-42-9 | |

| Record name | 1H-Pyrrole-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do structural modifications of the amide substituents in 1H-Pyrrole-2,5-dicarboxamide affect its coordination chemistry?

A1: Research shows that modifying the amide substituents in 1H-Pyrrole-2,5-dicarboxamide significantly influences its coordination behavior with metal ions. For instance, N,N'-Bis(3,5-dinitrophenyl)-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide acts as a tridentate ligand, coordinating through deprotonated pyrrole and amide nitrogen atoms with cobalt(III) and nickel(II) to form octahedral complexes []. Conversely, N,N'-Dibutyl-3,4-diphenyl-1H-pyrrole-2,5-dicarboxthioamide and N,N'-diphenyl-3,4-diphenyl-1H-pyrrole-2,5-dicarboxthioamide, despite also forming bis(tridentate) complexes with cobalt, are only deprotonated at the pyrrole nitrogen, coordinating through the thioamide sulfur atoms instead []. This highlights the significant role of substituent selection in dictating the coordination mode and resulting complex geometry.

Q2: Can 1H-Pyrrole-2,5-dicarboxamide derivatives act as building blocks for supramolecular assemblies?

A2: Yes, certain derivatives of 1H-Pyrrole-2,5-dicarboxamide demonstrate potential for supramolecular assembly. For example, reacting N,N-bis(pyridin-2-ylmethyl)-3,4-diphenyl-1H-pyrrole-2,5-carboxamide with cobalt(II) chloride yielded a dinuclear helicate complex []. This complex formation highlights the ability of strategically designed 1H-Pyrrole-2,5-dicarboxamide derivatives to participate in self-assembly processes, opening avenues for applications in supramolecular chemistry and materials science.

Q3: Have any studies investigated the anion recognition capabilities of 1H-Pyrrole-2,5-dicarboxamide derivatives?

A3: Yes, research has explored the anion recognition properties of 1H-Pyrrole-2,5-dicarboxamide derivatives containing pyrrole, amide, and azine groups []. Studies used NMR titrations to determine the association constants of complexes formed between these host molecules and various guest anions (Cl−, CH3CO2−, NO3−, H2PO4−, BF4−, PF6−) []. This research suggests that specific structural motifs within 1H-Pyrrole-2,5-dicarboxamide derivatives can impart anion recognition abilities, making them potentially useful in sensing and separation applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B1288664.png)

![5-Amino-3-methylbenzo[d]isoxazole](/img/structure/B1288665.png)

![1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1288717.png)